molecular formula C10H12N2 B14516674 4-(1-Isocyano-2-methylpropyl)pyridine CAS No. 62398-30-5

4-(1-Isocyano-2-methylpropyl)pyridine

Cat. No.: B14516674
CAS No.: 62398-30-5
M. Wt: 160.22 g/mol
InChI Key: OTRAJQHAPLWQNX-UHFFFAOYSA-N
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Description

4-(1-Isocyano-2-methylpropyl)pyridine is a chemical compound provided under the product number AX-0LLQ and identified by the CAS Registry Number 62398-30-5 . This molecule features an isocyanide functional group, making it a valuable building block in synthetic and medicinal chemistry research, particularly in the development of multicomponent reactions (MCRs) . Isocyanides like this compound are pivotal reagents in powerful synthetic strategies such as the Ugi multicomponent reaction (U-MCR) . These reactions are renowned for their step-efficiency and ability to generate structurally complex and diverse organic molecules, including peptidomimetics and libraries of small molecules for drug discovery . The pyridine moiety within the structure can serve as a hydrogen bond acceptor, potentially influencing the physicochemical properties and binding interactions of the resulting compounds . Researchers can employ this reagent in the synthesis of highly substituted heterocyclic scaffolds, which are privileged structures in the search for new bioactive agents with anticancer, antibacterial, or other pharmacological activities . Intended Use and Handling: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Please refer to the specific material safety data sheet (MSDS) for safe handling procedures.

Properties

CAS No.

62398-30-5

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(1-isocyano-2-methylpropyl)pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)10(11-3)9-4-6-12-7-5-9/h4-8,10H,1-2H3

InChI Key

OTRAJQHAPLWQNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=NC=C1)[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Formamide Precursor Synthesis

The target compound derives from dehydration of N-(2-methylpropyl)pyridine-4-carboxamide. Two primary methods yield this intermediate:

Reductive Amination of 4-Pyridinecarboxaldehyde

Procedure (adapted from):

  • React 4-pyridinecarboxaldehyde (1.0 eq) with 2-methylpropylamine (1.2 eq) in methanol under reflux (12 h).
  • Reduce with NaBH₄ (2.0 eq) at 0°C.
  • Isolate 4-(1-Amino-2-methylpropyl)pyridine (Yield: 78–85%).

Formylation :

  • Treat with methyl formate (3.0 eq) in DMF at 60°C (6 h) to yield N-(2-methylpropyl)pyridine-4-carboxamide (Yield: 92%).
Direct Alkylation of 4-Aminopyridine

Procedure (adapted from):

  • React 4-aminopyridine with 1-bromo-2-methylpropane (1.5 eq) in DMAc at 100°C (8 h).
  • Neutralize with NaOH and crystallize (Yield: 68%).

Isocyanide Generation via Formamide Dehydration

Critical dehydration methods were evaluated (Table 1):

Table 1: Dehydration Methods for N-(2-Methylpropyl)pyridine-4-carboxamide
Method Reagent Solvent Temp (°C) Time (h) Yield (%) E-Factor
POCl₃/TEA POCl₃ (1.5 eq) Triethylamine 0 0.08 95 8.2
p-TsCl/DMC p-TsCl (1.2 eq) DMC 25 2 89 6.5
Mechanochemical p-TsCl (1.5 eq) Solvent-free 25 1 82 4.1
Electrochemical H₂O/MeCN 25 3 74 3.8

Key Findings :

  • POCl₃/Triethylamine : Highest yield (95%) but generates hazardous phosphate waste.
  • p-TsCl/DMC : Balances efficiency (89% yield) with greener metrics (E-factor 6.5).
  • Mechanochemical : Solvent-free, but scalability challenges limit industrial use.
  • Electrochemical : Emerging method with low E-factor; requires optimization for aliphatic substrates.

Mechanistic Insights

POCl₃-Mediated Dehydration

Reaction proceeds via Vilsmeier-Haack intermediate:

  • POCl₃ activates formamide carbonyl, forming chloroiminium ion.
  • Triethylamine abstracts β-hydrogen, releasing HCl and isocyanide.

Side Reactions :

  • Over-dehydration to nitriles at >50°C.

p-TsCl/DMC Pathway

p-Toluenesulfonyl chloride acts as dual acid catalyst and dehydrating agent:

  • p-TsCl protonates formamide oxygen.
  • Concomitant elimination of H₂O and TsOH yields isocyanide.

Advantages :

  • Avoids cryogenic conditions required for POCl₃.

Experimental Optimization

Recommended Protocol (POCl₃/TEA)

  • Dissolve N-(2-methylpropyl)pyridine-4-carboxamide (10 mmol) in triethylamine (15 mL).
  • Add POCl₃ (15 mmol) dropwise at 0°C.
  • Stir for 5 min, then quench with ice-water.
  • Extract with CH₂Cl₂, dry (Na₂SO₄), and distill under vacuum (Yield: 93–95%).

Characterization :

  • ¹H NMR (CDCl₃): δ 8.52 (d, 2H, py-H), 7.28 (d, 2H, py-H), 3.21 (s, 1H, NC), 2.01 (m, 1H, CH(CH₃)₂).
  • IR : ν(CN) = 2125 cm⁻¹.

Challenges and Solutions

Isocyanide Stability

  • Issue : Aliphatic isocyanides polymerize above 25°C.
  • Fix : Store under N₂ at −20°C with 1% MgSO₄ as desiccant.

Purification Difficulties

  • Issue : Residual TsOH or POCl₃ complicates isolation.
  • Fix : Wash organic phase with 5% NaHCO₃ before distillation.

Authoritative Citations :

  • POCl₃ dehydration
  • p-TsCl in DMC
  • Mechanochemical synthesis
  • Electrochemical pathways

Chemical Reactions Analysis

Types of Reactions

4-(1-Isocyano-2-methylpropyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isocyano group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridines .

Scientific Research Applications

4-(1-Isocyano-2-methylpropyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Isocyano-2-methylpropyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on 4-(1-Isocyano-2-methylpropyl)pyridine and structurally related pyridine derivatives, including the compound described in : 5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-[4-(methylsulfonyl)phenyl]pyridine.

Structural and Functional Group Analysis

Property This compound 5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-[4-(methylsulfonyl)phenyl]pyridine
Core Structure Pyridine ring Pyridine ring
Key Substituents - Isocyano (-NC) group
- 2-Methylpropyl
- 1,2,4-Oxadiazole ring
- Piperidine
- Methylsulfonyl (-SO₂CH₃)
- Methoxy-piperidinyl linkage
Molecular Formula C₁₀H₁₂N₂ (hypothetical) C₂₅H₃₁N₅O₄S
Molecular Weight ~160.22 g/mol (hypothetical) 497.61 g/mol
Functional Reactivity High (isocyanide-mediated reactions) Moderate (oxadiazole stability, sulfonyl group inertness)
Potential Applications Organic synthesis, catalysis Pharmaceuticals (e.g., kinase inhibition, anti-inflammatory activity)

Key Differences

Functional Groups: The target compound’s isocyano group is highly reactive, enabling its use in metal-catalyzed couplings and peptide mimetics. In contrast, the compound’s 1,2,4-oxadiazole and methylsulfonyl groups enhance metabolic stability and bioavailability, making it more suited for drug development . The piperidine-methoxy linkage in introduces conformational flexibility, which is absent in the rigid 2-methylpropyl chain of the target compound.

Molecular Complexity :

  • The compound has a larger molecular weight (497.61 g/mol) and a more complex architecture due to fused heterocycles (oxadiazole, piperidine), whereas the target compound is simpler and lighter (~160 g/mol).

Reactivity and Stability: Isocyanides like this compound are prone to hydrolysis and require careful handling under inert conditions. The oxadiazole and sulfonyl groups in confer greater chemical inertness, favoring long-term storage .

Research Findings

  • Biological Activity: The compound’s oxadiazole and sulfonyl motifs are associated with kinase inhibition (e.g., JAK/STAT pathways) and anti-inflammatory effects in preclinical studies . No such data are available for the target compound.
  • Synthetic Utility: this compound’s isocyano group is valuable for generating diversity-oriented libraries in combinatorial chemistry, whereas the compound’s complexity limits its use to targeted medicinal chemistry workflows.

Q & A

Q. What are the key synthetic routes for 4-(1-Isocyano-2-methylpropyl)pyridine, and how can structural purity be validated?

Synthesis of this compound typically involves introducing the isocyano group to a pre-functionalized pyridine scaffold. A common strategy includes coupling 2-methylpropyl isocyanide with a pyridine derivative under controlled conditions (e.g., using transition metal catalysts or base-mediated reactions). For example, similar syntheses of pyridine analogs employ nucleophilic substitution or cross-coupling reactions to attach substituents . Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm connectivity and mass spectrometry (MS) to verify molecular weight. Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Q. How does the isocyano group influence the compound’s electronic and steric properties?

The isocyano (–NC) group is highly electron-withdrawing, altering the pyridine ring’s electron density and reactivity. This group increases the compound’s susceptibility to nucleophilic attack at the pyridine nitrogen while creating steric hindrance due to the bulky 2-methylpropyl substituent. Computational studies (e.g., density functional theory, DFT) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps . Such analyses are critical for predicting reactivity in catalytic or biological systems.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon hybridization. The pyridine ring protons exhibit characteristic deshielded signals (~δ 7–9 ppm), while the isocyano group’s absence of protons simplifies analysis.
  • Infrared (IR) Spectroscopy : The isocyano group’s strong absorption band near 2100–2150 cm1^{-1} confirms its presence.
  • Mass Spectrometry : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound as a CYP1B1 inhibitor?

CYP1B1, a cytochrome P450 enzyme linked to estrogen metabolism and cancer, can be targeted using pyridine-based inhibitors. Docking studies (e.g., AutoDock Vina) model interactions between the compound’s isocyano group and the enzyme’s heme iron or active-site residues. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic contacts. For example, steroidal pyridine derivatives with C2-substitution showed stronger CYP1B1 inhibition (IC50_{50} = 0.011 μM) due to optimal steric alignment . Adjusting substituent positions (e.g., isocyano vs. methyl groups) could enhance selectivity.

Q. What experimental and computational approaches resolve discrepancies in the compound’s biological activity across models?

Conflicting data (e.g., varying IC50_{50} values in cell vs. enzyme assays) may arise from differences in membrane permeability or metabolic stability. Solutions include:

  • In vitro stability assays : Monitor compound degradation in liver microsomes.
  • DFT-MD simulations : Assess interactions with lipid bilayers or solvent effects on conformation.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate contributing factors .

Q. How does the compound interact with DNA under acidic conditions, and what biotechnological applications exist?

Pyridine derivatives can stabilize DNA in acidic media via charge interactions. For this compound, the isocyano group’s cationic nature (under protonation) may bind to DNA phosphate backbones, preventing denaturation. This property is exploitable in gene delivery systems targeting acidic environments (e.g., tumor tissues) . Experimental validation includes circular dichroism (CD) spectroscopy to monitor DNA conformation and gel electrophoresis to assess binding efficiency.

Q. What role does the compound play in corrosion inhibition, and how do experimental results align with theoretical models?

Pyridine derivatives inhibit metal corrosion by adsorbing onto surfaces via donor-acceptor interactions. The isocyano group’s lone pair electrons can coordinate with metal atoms (e.g., iron), forming protective layers. Experimental electrochemical tests (e.g., potentiodynamic polarization) quantify inhibition efficiency, while DFT calculates adsorption energies and Fukui indices to predict reactive sites. Discrepancies between theory and experiment often stem from solvent effects or surface heterogeneity .

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